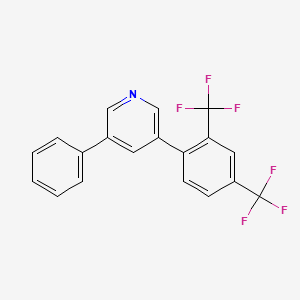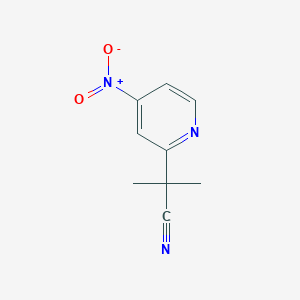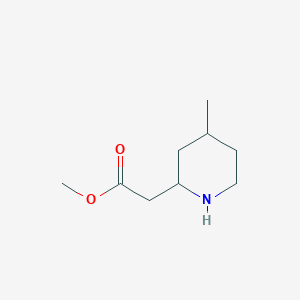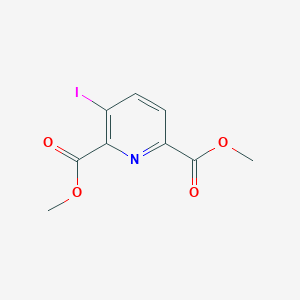
Dimethyl 3-iodopyridine-2,6-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 3-iodopyridine-2,6-dicarboxylate is a chemical compound with the molecular formula C9H8INO4 and a molecular weight of 321.07 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and is characterized by the presence of iodine and two ester groups at the 2 and 6 positions of the pyridine ring . This compound is primarily used in research and development within the fields of organic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 3-iodopyridine-2,6-dicarboxylate typically involves the iodination of dimethyl pyridine-2,6-dicarboxylate. One common method includes the reaction of pyridine-2,6-dicarbonyl dichloride with methanol to form dimethyl pyridine-2,6-dicarboxylate, followed by iodination using iodine and a suitable oxidizing agent .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned chemical reactions under controlled conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions: Dimethyl 3-iodopyridine-2,6-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, although specific examples are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic compounds.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed:
Substitution Reactions: Products include derivatives where the iodine atom is replaced by the nucleophile, resulting in compounds like dimethyl 3-aminopyridine-2,6-dicarboxylate.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.
科学的研究の応用
Dimethyl 3-iodopyridine-2,6-dicarboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of advanced materials, including polymers and coordination complexes.
Medicinal Chemistry: Research explores its potential as a precursor for bioactive compounds with therapeutic properties.
作用機序
The mechanism of action of Dimethyl 3-iodopyridine-2,6-dicarboxylate largely depends on its role as a precursor in chemical reactions. It acts as an electrophile in substitution reactions, where the iodine atom is replaced by nucleophiles. The molecular targets and pathways involved are specific to the reactions and applications in which the compound is used .
類似化合物との比較
Dimethyl 2,6-pyridinedicarboxylate: Similar in structure but lacks the iodine atom, making it less reactive in certain substitution reactions.
Dimethyl 2,6-pyridinedicarboxylate derivatives: These include compounds with various substituents at the 3-position, such as amino or nitro groups.
Uniqueness: Dimethyl 3-iodopyridine-2,6-dicarboxylate is unique due to the presence of the iodine atom, which enhances its reactivity and versatility in synthetic applications compared to its non-iodinated counterparts .
特性
分子式 |
C9H8INO4 |
|---|---|
分子量 |
321.07 g/mol |
IUPAC名 |
dimethyl 3-iodopyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C9H8INO4/c1-14-8(12)6-4-3-5(10)7(11-6)9(13)15-2/h3-4H,1-2H3 |
InChIキー |
VXGDHKYVHIAFFO-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NC(=C(C=C1)I)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Methyl-2-(2-methylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15243039.png)
![1-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]ethanone](/img/structure/B15243045.png)
![tert-Butyl 8'-bromo-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate](/img/structure/B15243051.png)


![1-(3-Bromopropyl)-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15243072.png)
![5-Bromo-1-[(oxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15243080.png)
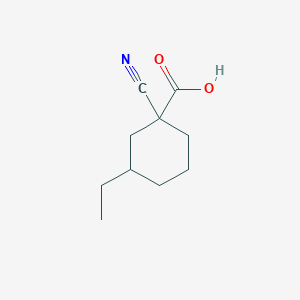
![1-[(1-Ethyl-1H-imidazol-2-YL)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15243082.png)
